Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. It exhibits potent anti-inflammatory activity in vitro and in vivo, surpassing the potency of first-generation (rolipram) and second-generation (roflumilast and cilomilast) PDE4 inhibitors. Importantly, EPPA-1 demonstrates a significantly improved therapeutic index compared to earlier generation PDE4 inhibitors, indicating a reduced risk of emetic side effects, a common limitation of this class of drugs. This improved therapeutic index makes EPPA-1 a promising candidate for further development as an anti-inflammatory agent [].
Compound Description: This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of the methyltransferase EZH2 []. It demonstrates significant therapeutic activity against SMARCB1-deleted malignant rhabdoid tumors (MRTs), inducing apoptosis and differentiation specifically in these cells. In vivo studies have shown that this compound causes dose-dependent regression of MRTs in mice, correlating with a decrease in intratumoral trimethylation of lysine 27 on histone H3. This compound's ability to inhibit tumor growth and even prevent regrowth after treatment cessation underscores its potential as a targeted therapy for MRTs with specific genetic mutations [].
Compound Description: This series of compounds represents a class of mevalonolactones designed as inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis []. These compounds were designed to address the limitations of existing HMG-CoA reductase inhibitors like lovastatin (1) and pravastatin (2), aiming for improved pharmacological and physicochemical properties. Notably, some compounds in this series demonstrated enhanced potency compared to lovastatin, both in vitro and in vivo, indicating their potential as cholesterol-lowering agents. Importantly, these compounds exhibited increased hydrophilicity compared to lovastatin, a desirable characteristic for improving pharmacokinetic properties [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.